Chemical Class Divergence: Peptide Lipid A Binder vs. Lipid A Analog TLR4 Antagonist
Endotoxin Inhibitor (CAS 147396-10-9) is a cationic cyclic peptide that binds directly to lipid A via a high-affinity complex (Ka = 0.56 × 10⁷ M⁻¹) . In contrast, eritoran (E5564) is a synthetic lipid A analog that does not directly bind LPS but instead occupies the hydrophobic pocket of MD-2, preventing MD-2/TLR4 complex formation and thereby antagonizing LPS-induced TLR4 activation [1][2]. These represent fundamentally different mechanisms: direct LPS sequestration versus receptor-level antagonism. Researchers requiring direct LPS neutralization in cell-free or extracellular contexts must use a lipid A binder; TLR4 antagonists cannot substitute for this function.
| Evidence Dimension | Mechanism of LPS antagonism |
|---|---|
| Target Compound Data | Direct lipid A binding via cationic peptide-lipid A complex formation (Ka = 0.56 × 10⁷ M⁻¹) |
| Comparator Or Baseline | Eritoran (E5564): binds MD-2 hydrophobic pocket; prevents MD-2/TLR4 complex assembly; no direct LPS or lipid A binding |
| Quantified Difference | Binding target differs categorically: lipid A (target compound) vs. MD-2 co-receptor protein (comparator) |
| Conditions | Mechanistic classification based on biochemical and structural characterization studies |
Why This Matters
This categorical mechanistic difference determines experimental applicability: the peptide is suitable for direct LPS neutralization assays and extracellular endotoxin removal, whereas eritoran is suitable for cell-based TLR4 signaling studies.
- [1] Kim HM, Park BS, Kim JI, et al. Crystal structure of the TLR4-MD-2 complex with bound endotoxin antagonist Eritoran. Cell. 2007;130(5):906-917. Eritoran binds to the hydrophobic pocket in human MD-2; no direct interaction with TLR4. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Eritoran ligand page. Eritoran binds to MD-2 and prevents formation of the MD-2/TLR4 complex rather than interacting directly with TLR4. View Source
